4-Methoxy-3-(isopropylsulfamoyl)benzoic acid chemical structure
4-Methoxy-3-(isopropylsulfamoyl)benzoic acid chemical structure
Architectural Mastery in Medicinal Chemistry: A Technical Guide to 4-Methoxy-3-(isopropylsulfamoyl)benzoic Acid
Executive Summary
In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks dictates the success of complex pharmacophore assembly. 4-Methoxy-3-(isopropylsulfamoyl)benzoic acid (CAS: 701253-01-2) has emerged as a critical intermediate, particularly in the synthesis of inhibitors targeting protein-protein interactions, such as the Menin-MLL complex[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application workflows for researchers utilizing this compound.
Molecular Architecture & Physicochemical Profile
The utility of 4-Methoxy-3-(isopropylsulfamoyl)benzoic acid lies in its highly functionalized 1,2,4-trisubstituted benzene ring. Each functional group serves a distinct mechanistic purpose:
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Carboxylic Acid (-COOH): Provides a reactive handle for amide coupling to diverse amine scaffolds.
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Methoxy Group (-OCH₃): Acts as an electron-donating conformational lock. Its steric bulk restricts the rotational freedom of the adjacent sulfamoyl group, minimizing the entropic penalty upon target binding.
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Isopropylsulfamoyl Group (-SO₂NH-iPr): Functions as a potent hydrogen bond donor/acceptor. The isopropyl moiety introduces targeted lipophilicity, designed to occupy specific hydrophobic pockets within target proteins[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
|---|---|---|
| CAS Number | 701253-01-2 | Standardized identification. |
| Molecular Formula | C₁₁H₁₅NO₅S | Defines stoichiometric baseline[2]. |
| Molecular Weight | 273.31 g/mol | Optimal size for a peripheral binding appendage[3]. |
| Monoisotopic Mass | 273.0671 Da | Critical for high-resolution MS validation[2]. |
| Predicted XLogP | 1.2 | Indicates balanced aqueous solubility and lipophilicity[2]. |
| SMILES | CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | Enables computational docking and in silico modeling[2]. |
De Novo Synthesis: A Self-Validating Protocol
The synthesis of this building block relies on the predictable electronic effects of the starting material, 4-methoxybenzoic acid. The methoxy group is a strong ortho/para director, while the carboxylic acid is a meta director. Because the para position is blocked, both groups synergistically direct electrophilic aromatic substitution to the 3-position (and the chemically equivalent 5-position).
Step-by-Step Synthetic Methodology
Step 1: Regioselective Chlorosulfonation
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Charge a dry, round-bottom flask with 4-methoxybenzoic acid (1.0 eq) under an inert nitrogen atmosphere.
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Cool the flask to 0°C using an ice bath.
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Dropwise, add chlorosulfonic acid (ClSO₃H, 5.0 eq). Causality: Excess chlorosulfonic acid acts as both reagent and solvent, driving the electrophilic aromatic substitution to completion.
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Warm to room temperature and stir for 4 hours.
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Self-Validation Check: Sulfonyl chlorides are unstable on standard LC-MS columns. To validate conversion, quench a 10 µL reaction aliquot in 1 mL of methanol. This instantly converts the intermediate to the stable methyl sulfonate ester. Analyze via LC-MS; proceed only when the starting material peak is entirely consumed.
Step 2: Amination
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Carefully pour the reaction mixture over crushed ice to precipitate 3-chlorosulfonyl-4-methoxybenzoic acid. Filter and dry briefly.
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Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0°C.
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Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by isopropylamine (1.2 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the premature hydrolysis of the sulfonyl chloride back to a sulfonic acid.
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Stir for 2 hours at room temperature.
Step 3: Isolation
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Wash the organic layer with 1N HCl to remove excess amines, then with brine.
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Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a crystalline solid.
Fig 1: Self-validating synthetic workflow for 4-Methoxy-3-(isopropylsulfamoyl)benzoic acid.
Application Workflow: Complex Scaffold Coupling
When coupling this building block to complex, sterically hindered amines (e.g., diazaspiro or piperidine scaffolds used in Menin-MLL inhibitors[1]), standard coupling agents like EDC/HOBt often suffer from low yields due to the steric hindrance of the ortho-methoxy group. HATU is the superior choice.
Step-by-Step Coupling Methodology
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Activation: Dissolve 4-Methoxy-3-(isopropylsulfamoyl)benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: This pre-activation forms a highly reactive 7-azabenzotriazole active ester, which overcomes the steric barrier of the ortho-methoxy group.
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Nucleophilic Attack: Add the target amine scaffold (1.0 eq) to the solution. Stir for 2-4 hours.
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Self-Validation Check: Monitor the disappearance of the active ester via LC-MS.
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Purification: Dilute with ethyl acetate, wash extensively with 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃. Purify the concentrated crude via preparative HPLC.
Fig 2: Mechanistic logic for HATU-mediated amide coupling to complex pharmacophores.
Analytical Quality Control Matrix
To ensure the integrity of the synthesized or commercially procured compound, the following analytical parameters must be verified prior to downstream application.
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Observation | Structural Validation Significance |
|---|---|---|
| LC-MS (ESI+) | m/z 274.07[M+H]⁺ | Confirms the exact molecular weight and successful ionization of the sulfonamide[2]. |
| LC-MS (ESI-) | m/z 272.06 [M-H]⁻ | Validates the presence of the acidic carboxylic proton[2]. |
| ¹H NMR (DMSO-d₆) | ~7.5 - 8.2 ppm (m, 3H) | Confirms the 1,2,4-trisubstituted benzene ring pattern, ensuring regioselectivity. |
| ¹H NMR (DMSO-d₆) | ~3.9 ppm (s, 3H) | Validates the intact methoxy (-OCH₃) group. |
| ¹H NMR (DMSO-d₆) | ~1.0 ppm (d, 6H) | Confirms the two methyl groups of the isopropyl moiety. |
References
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PubChemLite. "701253-01-2 (C11H15NO5S)". Université du Luxembourg. [Link]
- Google Patents. "US11479557B2 - Inhibitors of the menin-MLL interaction".
